molecular formula C7H5N3O B1388828 Pyrazolo[1,5-b]pyridazine-3-carbaldehyde CAS No. 87754-35-6

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde

Cat. No. B1388828
CAS RN: 87754-35-6
M. Wt: 147.13 g/mol
InChI Key: MAWQVLVONXDRCC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine is a class of organic compounds that contain a pyrazolopyridazine moiety, which is a fused ring system consisting of a pyrazole ring and a pyridazine ring . These compounds are often used as building blocks in the synthesis of various pharmacologically important derivatives .


Synthesis Analysis

The synthesis of pyrazolopyridazine derivatives often involves the reaction of a suitable precursor with a nucleophile . The specific methods can vary widely depending on the desired substitution pattern on the pyrazolopyridazine ring .


Molecular Structure Analysis

The molecular structure of pyrazolopyridazine derivatives can be quite complex, with various substituents attached to the pyrazolopyridazine core . The exact structure would depend on the specific synthesis route and the starting materials used .


Chemical Reactions Analysis

Pyrazolopyridazine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions . The exact reactions would depend on the specific structure of the compound and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridazine derivatives can vary widely depending on their specific structure. For example, the polarity, solubility, and stability of these compounds can be influenced by the presence and position of various substituents .

Safety And Hazards

The safety and hazards associated with pyrazolopyridazine derivatives would depend on their specific structure. Some of these compounds could potentially be toxic or hazardous, so appropriate safety precautions should be taken when handling them .

Future Directions

The study of pyrazolopyridazine derivatives is a promising area of research, with potential applications in medicinal chemistry and drug discovery . Future research could focus on developing new synthesis methods, studying the biological activity of these compounds, and optimizing their properties for specific applications .

properties

IUPAC Name

pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-9-10-7(6)2-1-3-8-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWQVLVONXDRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665457
Record name Pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde

CAS RN

87754-35-6
Record name Pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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